molecular formula C15H21ClN4O B2913750 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1436050-38-2

2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2913750
CAS No.: 1436050-38-2
M. Wt: 308.81
InChI Key: VMRRIYYJBVCBKW-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a chemical compound of significant interest in specialized research applications, particularly in the field of agricultural chemistry. This molecule features a 6-chloropyridin-3-ylmethyl moiety, a structural motif commonly found in various insecticides and pest control agents . The presence of the methylaminoacetamide linker and the 2-cyano-3-methylbutan-2-yl group suggests potential for unique interactions with biological targets. Researchers may explore its utility as a building block for the synthesis of novel crop protection agents or as a lead compound for the development of new molecules with specific activity . The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. It is intended for laboratory research and development purposes only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards and regulations.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O/c1-11(2)15(3,10-17)19-14(21)9-20(4)8-12-5-6-13(16)18-7-12/h5-7,11H,8-9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRRIYYJBVCBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine to form 6-chloropyridin-3-ylmethylamine. This intermediate is then reacted with 2-cyano-3-methylbutan-2-yl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloropyridine ring can bind to receptors or enzymes, modulating their activity. The cyano group and acetamide moiety may also play roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from

The five compounds (5f–5j) in share an acetamide core but differ in substituents on the pyridine and imidazo[2,1-b]thiazol groups. Key comparisons include:

Compound ID Substituents (Pyridine/Imidazo-thiazol) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
5f 6-Chloropyridin-3-yl / 4-Chlorophenyl 72 215–217 ~420 (estimated)
5g 6-Fluoropyridin-3-yl / 4-Chlorophenyl 74 211–213 ~404 (estimated)
5h 6-Chloropyridin-3-yl / 4-Methoxyphenyl 81 108–110 ~436 (estimated)
5i 6-(4-Methylpiperazinyl)pyridin-3-yl / Phenyl 71 132–134 ~450 (estimated)
5j 6-(4-Methylpiperazinyl)pyridin-3-yl / 4-Chlorophenyl 71 118–120 ~484 (estimated)

Key Observations :

  • Substituent Effects on Melting Points : Chlorine (5f) and fluorine (5g) substituents correlate with higher melting points (>200°C), likely due to increased crystallinity from halogen interactions. Methoxy (5h) and methylpiperazinyl (5i, 5j) groups reduce melting points, suggesting reduced packing efficiency .
  • Synthetic Efficiency : Yields range from 71% to 81%, indicating robust synthetic routes for acetamide derivatives. The methoxy-substituted 5h achieved the highest yield (81%), possibly due to reduced steric hindrance .

Comparison with 2-Cyano-N-[(methylamino)carbonyl]acetamide ()

This compound (CAS 6972-77-6, C₅H₇N₃O₂) shares a cyanoacetamide backbone but lacks the chloropyridinylmethyl group. The absence of aromatic substituents may reduce its metabolic stability compared to the target compound .

Comparison with 2-Chloro-N-(6-cyanopyridin-3-yl)acetamide ()

  • Structure: C₈H₆ClN₃O (MW 195.6), featuring a chloroacetamide linked to a 6-cyanopyridin-3-yl group.
  • Key Differences: The target compound replaces the chloro group with a methylamino linkage and introduces a branched cyano-butanamide.

Comparison with 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide ()

  • Structure : C₁₈H₁₅ClN₄O₂ (MW 354.8), containing a chlorophenyl-pyridazinyl group and methylpyridin-2-yl substituent.
  • Key Differences: The target compound lacks the pyridazine ring but incorporates a cyano-tertiary butanamide. The pyridazine moiety in may confer distinct hydrogen-bonding capabilities, whereas the cyano group in the target compound could enhance lipophilicity .

Biological Activity

The compound 2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS Number: 1436050-38-2) is a synthetic organic molecule notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₄O
Molecular Weight308.80 g/mol
CAS Number1436050-38-2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Structural Characteristics

The chemical structure includes a chloropyridine moiety, which is essential for its biological activity. The presence of a cyano group and a methylamino side chain contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, the evaluation of thiazole derivatives showed that certain compounds could induce apoptosis in tumor cell lines such as A549 and C6 through mechanisms involving caspase activation and DNA synthesis inhibition .

Mechanism of Action :

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It is hypothesized that the compound could interfere with the cell cycle, preventing proliferation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that related acetamides demonstrate efficacy against various bacterial and fungal strains, indicating that this compound could similarly inhibit microbial growth .

Pharmacological Studies

Studies on similar compounds have demonstrated their ability to modulate various biological pathways:

  • Inhibition of Kinases : Compounds with chloropyridine structures have been noted to inhibit specific kinases involved in cancer progression.
  • Receptor Interactions : These compounds may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of acetamides and evaluated their anticancer activity against different cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related acetamides. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of specific functional groups could enhance efficacy .

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